molecular formula C14H18O2 B3065468 3-Cyclopentyl-2-phenylpropanoic acid CAS No. 4355-50-4

3-Cyclopentyl-2-phenylpropanoic acid

Cat. No.: B3065468
CAS No.: 4355-50-4
M. Wt: 218.29 g/mol
InChI Key: RRAGYLGFTIMREW-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-phenylpropanoic acid is a versatile organic compound belonging to the class of phenylpropanoic acids This compound is characterized by a cyclopentyl group attached to the second carbon of a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-2-phenylpropanoic acid typically involves the reaction of cyclopentyl bromide with phenylacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is replaced by the phenylacetic acid moiety. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives of the phenyl ring

Scientific Research Applications

3-Cyclopentyl-2-phenylpropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyl-2-phenylpropanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to its simpler analogs .

Properties

IUPAC Name

3-cyclopentyl-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGYLGFTIMREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595258
Record name 3-Cyclopentyl-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-50-4
Record name 3-Cyclopentyl-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To title A compound, 3-cyclopentyl-2-phenylpropionic methyl ester (13.0 g, 56 mmol) in 100 mL of methanol is added a solution of 5.6 g (140 mmol) of NaOH in 8 mL of water. The reaction mixture is stirred at ambient temperature overnight. The methanol is evaporated and the residue is dissolved in 200 mL of water and extracted with ethyl ether. The aqueous phase is separated and adjusted to pH 2-3 with 1 N HCl and extracted with MTBE twice. The combined extracts are washed with saturated sodium chloride and dried over anhydrous magnesium sulfate. The material is evaporated to a yellow oil that crystallizes to provide 3-cyclopentyl-2-phenylpropionic acid as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 1.7 (m, 2H), 2.1 (m, 2H), 2.2 (m, 3H), 2.4(m, 3H), 2.4 (m, 1H), 4.2 (t, J=7.7 Hz, 1H), 7.9 (m, 5H); LC/MS 236 (M+NH4+).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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